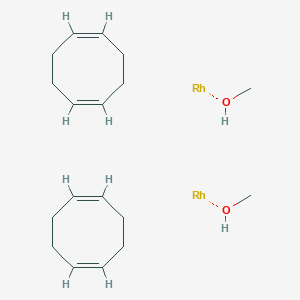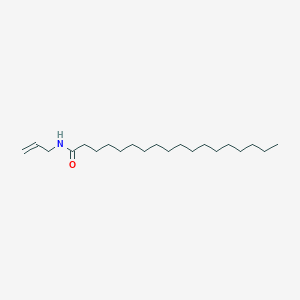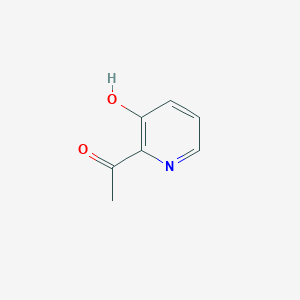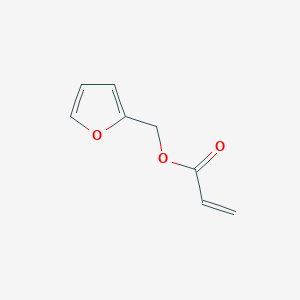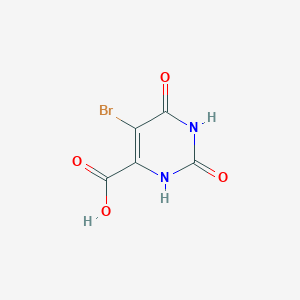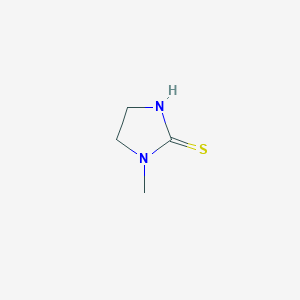
1-甲基咪唑烷-2-硫酮
描述
1-Methylimidazolidine-2-thione, also known as 2-thione-1-methylimidazolidine, is a compound with the molecular formula C4H8N2S and a molecular weight of 116.18 . It is used in the synthesis of the most widely used antithyroid drug in the world, 1-methyl-1H-imidazole-2(3H)-thione (methimazole or thiamazole) .
Synthesis Analysis
The formation of methimazole occurs by the reduction of 4,5-dihydroxy-1-methylimidazolidine-2-thione (1-Me-DHIT) with 1-methylthiourea or by the reaction of 1-methylthiourea excess and glyoxal . A new method for the synthesis of methimazole from available reagents, 1-Me-DHIT and 1-methylthiourea, was proposed .Molecular Structure Analysis
The molecular structure of 1-Methylimidazolidine-2-thione consists of carbon ©, hydrogen (H), nitrogen (N), and sulfur (S) atoms . The InChI representation of the molecule isInChI=1S/C4H8N2S/c1-6-3-2-5-4 (6)7/h2-3H2,1H3, (H,5,7) . Chemical Reactions Analysis
The formation of methimazole, an antithyroid drug, involves the reduction of 4,5-dihydroxy-1-methylimidazolidine-2-thione (1-Me-DHIT) with 1-methylthiourea or the reaction of 1-methylthiourea excess and glyoxal . Other reactions involving 1,2-aminothiols and aldehydes under physiological conditions have been reported to produce a thiazolidine product .Physical And Chemical Properties Analysis
1-Methylimidazolidine-2-thione has a molecular weight of 116.18, an estimated density of 1.095, a melting point of 144-147°C (lit.), and an estimated refractive index of 1.5000 .科学研究应用
Synthesis of Antithyroid Drugs
1-Methylimidazolidine-2-thione: is a precursor in the synthesis of methimazole , one of the most widely used antithyroid drugs globally . Methimazole is effective in treating hyperthyroidism by inhibiting thyroid hormone synthesis. The compound is synthesized through the reduction of 4,5-dihydroxy-1-methylimidazolidine-2-thione with 1-methylthiourea, showcasing its vital role in pharmaceutical manufacturing.
Electrocatalysis in Fuel Cells
In the field of electrocatalysis, 1-Methylimidazolidine-2-thione derivatives are used to modulate dual metal catalysts for efficient oxygen reduction reactions in proton exchange membrane fuel cells (PEMFCs) . These fuel cells are crucial for converting hydrogen energy into clean electricity. The sulfur-containing ligands derived from 1-Methylimidazolidine-2-thione enhance the catalytic performance, offering a sustainable alternative to noble metal-based catalysts.
Performance Enhancer for Elastomers
The compound serves as an additive for sulfur-containing propellants, improving the performance and longevity of rubber materials . This application is particularly relevant in the automotive and aerospace industries, where material durability is paramount.
Photographic Materials
1-Methylimidazolidine-2-thione: has potential applications in the production of photosensitive materials. It can be used in the development of photosensitive papers and films, contributing to advancements in photographic technology .
作用机制
Mode of Action
It is known to interact with its targets, causing changes in their function . The specifics of these interactions and the resulting changes are subject to ongoing research.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Methylimidazolidine-2-thione . These factors can include temperature, pH, and the presence of other substances, among others.
未来方向
属性
IUPAC Name |
1-methylimidazolidine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2S/c1-6-3-2-5-4(6)7/h2-3H2,1H3,(H,5,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDDDTDSPQXLQFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNC1=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00158636 | |
| Record name | 2-Imidazolidinethione, 1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00158636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methylimidazolidine-2-thione | |
CAS RN |
13431-10-2 | |
| Record name | Methylethylenethiourea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013431102 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Imidazolidinethione, 1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00158636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methylimidazolidine-2-thione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYLETHYLENETHIOUREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D3BFY778F5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the primary mode of interaction between 1-Methylimidazolidine-2-thione and metal ions?
A1: 1-Methylimidazolidine-2-thione primarily acts as a sulfur-donor ligand, coordinating to metal ions through its sulfur atom. This is evident in the formation of various metal complexes, such as those with zinc [] and cadmium [], where the sulfur atom of the thione group directly interacts with the metal center.
Q2: What spectroscopic techniques are useful for characterizing 1-Methylimidazolidine-2-thione and its metal complexes?
A2: Several spectroscopic techniques are valuable for characterizing 1-Methylimidazolidine-2-thione and its metal complexes. These include:
- X-ray crystallography: This technique provides detailed information about the three-dimensional structure of the complexes, including bond lengths, bond angles, and coordination geometry. [, ]
- NMR Spectroscopy: Both solution and solid-state ¹³C NMR spectroscopy can be used to investigate the coordination mode of the ligand. Significant shifts in the C=S carbon resonance upon complexation indicate sulfur coordination. []
Q3: Are there any documented chemical transformations of 1-Methylimidazolidine-2-thione in the presence of metal ions?
A4: Yes, research has demonstrated that 1-Methylimidazolidine-2-thione can undergo transformations in the presence of metal ions. For example, it can be converted to 1,1′-dimethyl-2,2′-diimidazolyl sulfide in reactions involving copper(I) or copper(II) ions. This transformation involves C-S bond cleavage and the formation of a new C-N bond between two heterocyclic rings. []
Q4: Have any studies explored the potential antimicrobial activity of 1-Methylimidazolidine-2-thione?
A5: Yes, some studies have investigated the antimicrobial properties of 1-Methylimidazolidine-2-thione and its derivatives. These studies suggest that the free ligands generally exhibit greater antibacterial activity compared to their corresponding metal complexes. []
Q5: What is known about the stability of 1-Methylimidazolidine-2-thione under different conditions?
A6: While the provided research doesn't offer a comprehensive analysis of the stability of 1-Methylimidazolidine-2-thione under various conditions, it does indicate susceptibility to solvolysis. For instance, 3-phenyl-5,6-dihydroimidazolo[2,1-b]thiazole, a related compound, undergoes solvolysis to yield a mixture of 1-methylimidazolidin-2-one, 1-methylimidazolidine-2-thione, and diphenacyl sulfide and disulfide. [] This suggests that the stability of 1-Methylimidazolidine-2-thione might be influenced by factors like pH and the presence of specific solvents.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





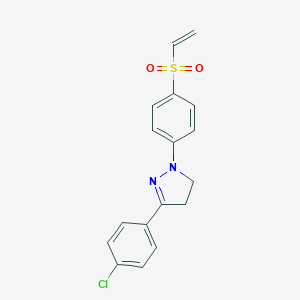
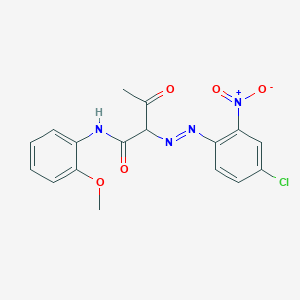
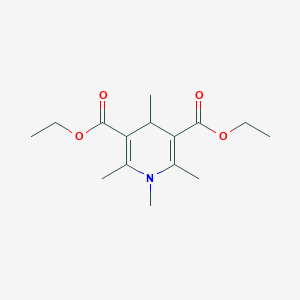
![2-Imidazolidinethione, 1,1'-[1,4-piperazinediylbis(methylene)]bis-](/img/structure/B80497.png)

